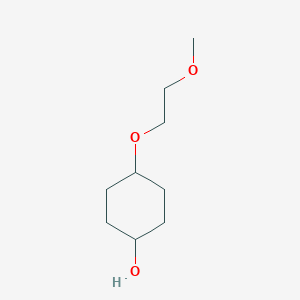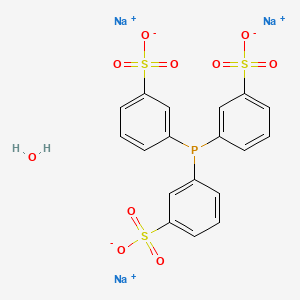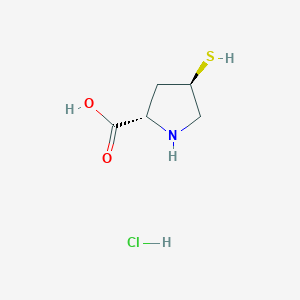
Titanium tris(dioctylphosphato)isopropoxide; 90%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Titanium tris(dioctylphosphato)isopropoxide (Ti(OPri)3) is an organometallic compound composed of titanium, three dioctylphosphate, and one isopropoxide group. It is a white solid and is commercially available in a 90% solution in isopropanol. Ti(OPri)3 is a versatile reagent which has found applications in a variety of fields, including organic synthesis, biochemistry, and materials science.
Wissenschaftliche Forschungsanwendungen
Ti(OPri)3 has been used in a variety of scientific research applications. It has been used as a catalyst for the synthesis of polymers and other organic compounds, as a ligand for the immobilization of enzymes, and as a reagent for the synthesis of organometallic compounds. Ti(OPri)3 has also been used in the synthesis of nanomaterials, such as nanotubes and nanowires, and in the synthesis of inorganic materials, such as ceramics and semiconductors.
Wirkmechanismus
Ti(OPri)3 acts as a Lewis acid, which means it can donate electrons to other molecules. This allows it to act as a catalyst for a variety of reactions, including the synthesis of polymers and other organic compounds. Ti(OPri)3 can also act as a ligand, which allows it to bind to and stabilize enzymes and other biomolecules.
Biochemical and Physiological Effects
Ti(OPri)3 is not known to have any direct biochemical or physiological effects. However, due to its ability to act as a catalyst and ligand, it can be used to modify the activity of enzymes and other biomolecules.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of Ti(OPri)3 is its versatility; it can be used in a variety of applications, from organic synthesis to biochemistry. It is also relatively easy to synthesize and can be stored for long periods of time without significant degradation. However, it is important to note that Ti(OPri)3 is a strong acid, and should be handled with caution.
Zukünftige Richtungen
The use of Ti(OPri)3 is likely to continue to expand in the future. It has potential applications in the synthesis of new materials, such as nanomaterials and organic polymers, as well as in the immobilization of enzymes and other biomolecules. Ti(OPri)3 could also be used in the development of new catalysts and ligands for organic synthesis. Additionally, Ti(OPri)3 could be used in the development of new drug delivery systems, as well as in the development of new materials for medical applications.
Synthesemethoden
Ti(OPri)3 is typically synthesized by the reaction of titanium tetrachloride with dioctylphosphoric acid and isopropanol. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is typically heated to around 100°C. The reaction is typically complete in a few hours, and the resulting product is a white solid which can be isolated by filtration and dried.
Eigenschaften
IUPAC Name |
dioctyl phosphono phosphate;propan-2-ol;titanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C16H36O7P2.C3H8O.Ti/c3*1-3-5-7-9-11-13-15-21-25(20,23-24(17,18)19)22-16-14-12-10-8-6-4-2;1-3(2)4;/h3*3-16H2,1-2H3,(H2,17,18,19);3-4H,1-2H3; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXNFEMPRRJNKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOP(=O)(OCCCCCCCC)OP(=O)(O)O.CCCCCCCCOP(=O)(OCCCCCCCC)OP(=O)(O)O.CCCCCCCCOP(=O)(OCCCCCCCC)OP(=O)(O)O.CC(C)O.[Ti] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H116O22P6Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1315.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl tri(dioctylpyrophosphate)titanate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol hydrochloride](/img/structure/B6324608.png)




![2,3,3-Trifluoro-2-hydrobenzo[1,4]-dioxen-5-ol; 98%](/img/structure/B6324660.png)







